molecular formula C10H19NO4 B556018 (Boc)2-15NH CAS No. 137052-25-6

(Boc)2-15NH

Cat. No.: B556018
CAS No.: 137052-25-6
M. Wt: 218.26 g/mol
InChI Key: XCAQIUOFDMREBA-KHWBWMQUSA-N
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Description

(Boc)2-15NH is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc)2-15NH typically involves the reaction of tert-butyl chloroformate with an amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for (Boc)2-15NH involves the protection of amine groups. The tert-butyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection can be selectively removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Di-tert-butyl dicarbonate
  • N-tert-butoxycarbonyl-L-phenylalanine

Uniqueness

(Boc)2-15NH is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amine groups are required .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)14-7(12)11-8(13)15-10(4,5)6/h1-6H3,(H,11,12,13)/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAQIUOFDMREBA-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[15NH]C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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